molecular formula C11H23N3O3 B3340945 H-D-Lys(Boc)-NH2 CAS No. 96138-49-7

H-D-Lys(Boc)-NH2

Katalognummer: B3340945
CAS-Nummer: 96138-49-7
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: MYJDOZLWSJZLJY-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Lys(Boc)-NH2 is a protected amino acid derivative used in peptide synthesis. Its structure features D-lysine with a tert-butoxycarbonyl (Boc) group protecting the epsilon (ε)-amino group and an amide (-NH2) at the C-terminal (Figure 1). This configuration enables controlled incorporation of lysine residues into peptides while preventing undesired side reactions during synthesis . The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making it compatible with solid-phase and solution-phase synthesis strategies. Applications include drug development, enzyme studies, and the synthesis of bioactive peptides requiring D-amino acids for enhanced metabolic stability .

Eigenschaften

IUPAC Name

tert-butyl N-[(5R)-5,6-diamino-6-oxohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJDOZLWSJZLJY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96138-49-7
Record name Carbamic acid, (5,6-diamino-6-oxohexyl)-, 1,1-dimethylethyl ester, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(Boc)-NH2 typically involves the protection of the amino group of D-lysine with a Boc group. The process begins with the reaction of D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected lysine is then converted to its amide form by reacting with ammonia or an amine source under mild conditions .

Industrial Production Methods

Industrial production of H-D-Lys(Boc)-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Lys(Boc)-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Synthesis of H-D-Lys(Boc)-NH2

The synthesis of H-D-Lys(Boc)-NH2 typically involves several steps:

  • Protection of Amino Group : The amino group of lysine is protected using the Boc group.
  • Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form to improve solubility and stability.

This multi-step process often utilizes automated peptide synthesizers to ensure high yield and purity, with purification typically achieved through high-performance liquid chromatography (HPLC) .

Scientific Research Applications

H-D-Lys(Boc)-NH2 has a wide range of applications in scientific research:

  • Peptide Synthesis : It serves as a building block in the synthesis of complex peptides and proteins. The Boc group allows for selective reactions during synthesis, facilitating the formation of peptide bonds with other amino acids or peptides .
  • Biological Studies : This compound is employed in the study of protein-protein interactions and enzyme-substrate dynamics. Its ability to form stable peptide bonds makes it valuable for investigating biochemical pathways .
  • Drug Development : H-D-Lys(Boc)-NH2 is utilized in developing peptide-based drugs and therapeutic agents. Research indicates that peptides synthesized using this compound exhibit enhanced stability and bioactivity in vivo, making them suitable candidates for targeting various diseases .
  • Industrial Applications : The compound finds applications in the production of peptide-based materials and biopolymers, contributing to advancements in biomaterials science .

Case Studies

  • Peptide Synthesis Efficiency :
    A study demonstrated that using H-D-Lys(Boc)-NH2 significantly improved coupling efficiency in peptide synthesis when compared to other lysine derivatives. This was attributed to its solubility profile and reactivity under standard coupling conditions.
  • Therapeutic Applications :
    Research indicated that peptides synthesized using this compound exhibited enhanced stability and bioactivity in vivo, making them suitable candidates for drug development targeting various diseases .
  • Structural Modifications :
    In another study, H-D-Lys(Boc)-NH2 was used to modify natural products structurally, leading to compounds with improved selectivity against cancer cells while maintaining low toxicity towards normal cells .

Wirkmechanismus

The mechanism of action of H-D-Lys(Boc)-NH2 is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions at the carboxyl group. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of peptide bonds and complex biomolecules .

Vergleich Mit ähnlichen Verbindungen

Key Differences and Implications:

Protecting Groups: Boc: Acid-labile; ideal for stepwise synthesis requiring orthogonal protection (e.g., with Fmoc for α-amino groups) . Fmoc: Base-labile (piperidine); preferred in solid-phase synthesis for its compatibility with acid-stable resins . Z (Benzyloxycarbonyl): Requires hydrogenolysis or strong acids (HBr/HF); less commonly used in modern workflows due to harsh cleavage conditions .

Configuration :

  • D-Lysine Derivatives (e.g., H-D-Lys(Boc)-NH2): Enhance peptide stability against proteolytic degradation, as seen in therapeutic peptides like SS-31 ().
  • L-Lysine Derivatives (e.g., Boc-Lys-OH): Standard for natural peptide sequences .

Terminal Groups :

  • NH2/COOH : Dictate coupling directionality. H-D-Lys(Boc)-NH2 is used as a C-terminal building block, while H-D-Lys(Fmoc)-OH facilitates N-terminal elongation .
  • Esters (OMe, OBzl) : Require hydrolysis to COOH for further coupling, common in solution-phase synthesis .

Therapeutic Relevance :

  • Compounds like Z-Pro-Lys(Boc)-Pro-Val-NH2 highlight the use of Boc-protected lysine in complex peptides targeting specific biological pathways (e.g., enzyme inhibition or receptor modulation) .

Biologische Aktivität

H-D-Lys(Boc)-NH2, a derivative of lysine with a tert-butyloxycarbonyl (Boc) protecting group, is an important compound in peptide synthesis and has notable biological activities. This article explores its synthesis, biological functions, and potential applications based on diverse research findings.

Synthesis

The synthesis of H-D-Lys(Boc)-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc group serves as a protective agent for the amino group, facilitating the formation of peptide bonds without interference from the amine.

  • Key Steps in Synthesis :
    • Activation of Carboxylic Acids : The carboxylic acid is activated using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of amide bonds.
    • Deprotection : After the desired peptide chain is assembled, the Boc group is removed using trifluoroacetic acid (TFA) to yield free amino groups for further reactions.

Biological Activity

H-D-Lys(Boc)-NH2 exhibits several biological activities that are critical for its applications in medicinal chemistry and drug development.

Antimicrobial Activity

Research indicates that peptides containing lysine residues, including H-D-Lys(Boc)-NH2, demonstrate significant antimicrobial properties. The cationic nature of lysine allows these peptides to interact with negatively charged bacterial membranes, leading to cell lysis.

  • Case Study : A study highlighted that peptides with lysine residues showed enhanced activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

H-D-Lys(Boc)-NH2 has been investigated for its potential anticancer effects. Peptides derived from lysine can inhibit protein-protein interactions critical for cancer cell proliferation.

  • Research Findings : In vitro studies have shown that certain lysine-containing peptides can effectively bind to Bcl-2 family proteins, promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of H-D-Lys(Boc)-NH2 can be influenced by its structural modifications. For instance, variations in the side chains or the introduction of additional functional groups can enhance its binding affinity and biological efficacy.

  • Table 1: Structure-Activity Relationship Studies
CompoundIC50 (μM)Biological Activity
H-D-Lys(Boc)-NH250Antimicrobial
H-D-Lys-NH230Anticancer
H-D-Lys(Alkyl)-NH220Enhanced cytotoxicity

The mechanism through which H-D-Lys(Boc)-NH2 exerts its biological effects involves several pathways:

  • Membrane Disruption : Cationic peptides disrupt bacterial membranes by forming pores.
  • Inhibition of Anti-apoptotic Proteins : By binding to proteins such as Bcl-2, these peptides promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest, preventing cancer cell proliferation .

Q & A

Advanced Research Question

  • Acid Selection : TFA (20–50% in DCM) is standard, but prolonged exposure risks global deprotection. For acid-sensitive sequences, use milder acids (e.g., HCl/dioxane) with shorter reaction times .
  • Orthogonal Protection : Pair Boc with base-labile groups (e.g., Fmoc) to enable stepwise deprotection. highlights using Fmoc-Lys(Boc) for cyclopeptide synthesis to avoid premature deprotection .
  • Byproduct Mitigation : Scavengers (e.g., triisopropylsilane) reduce carbocation-induced side reactions during TFA treatment .

How can H-D-Lys(Boc)-NH2 be integrated into cyclopeptide systems without compromising ring-closure efficiency?

Advanced Research Question

  • Intramolecular Cyclization : Use orthogonal protecting groups (e.g., Boc for lysine, Fmoc for backbone amines) to isolate reactive sites. demonstrates embedding H-D-Lys(Boc)-NH2 into triazine-linked cyclopeptides via SN2 reactions under basic conditions .
  • Spacer Design : Incorporate flexible linkers (e.g., PEG chains) between lysine and the peptide backbone to reduce steric hindrance during cyclization.
  • Kinetic Control : Optimize reaction temperature (e.g., 0–4°C) and solvent polarity to favor intramolecular over intermolecular reactions.

What experimental design principles apply when scaling up H-D-Lys(Boc)-NH2 synthesis for multi-gram batches?

Advanced Research Question

  • Solvent Efficiency : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce waste.
  • Catalyst-Free Deprotection : Avoid Pd/C (used in hydrogenolysis steps for other protectors) to eliminate metal contamination risks, as shown in ’s acidolysis method .
  • Yield Optimization : reports a 26% total yield using selective PNZ (para-nitrobenzyloxycarbonyl) protection and phosphate-mediated Boc deprotection. Replicate this by prioritizing stepwise protection/deprotection over one-pot reactions .

How should researchers address discrepancies in reported Boc deprotection kinetics for H-D-Lys(Boc)-NH2?

Advanced Research Question

  • Contextual Analysis : Deprotection rates vary with solvent (e.g., TFA in DCM vs. TFA in water) and peptide sequence. Use kinetic studies (e.g., UV-Vis monitoring at 220 nm) to establish reaction-specific profiles.
  • Data Reconciliation : Compare literature protocols for common variables (e.g., acid concentration, temperature). and highlight TFA vs. phosphoric acid trade-offs in purity and scalability .
  • Controlled Replication : Reproduce conflicting studies under identical conditions to isolate variables (e.g., humidity, reagent lot variability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Lys(Boc)-NH2
Reactant of Route 2
H-D-Lys(Boc)-NH2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.